molecular formula C19H21FN6O3S B2783941 N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 2380192-92-5

N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2783941
CAS No.: 2380192-92-5
M. Wt: 432.47
InChI Key: QCDOHKOFOBPRDF-UHFFFAOYSA-N
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Description

N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a pyrimidine ring, an azetidine ring, and a pyrazole ring. The presence of these functional groups makes it a molecule of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

N-[1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6O3S/c1-24-11-16(8-23-24)30(27,28)25(2)14-9-26(10-14)19-17(20)18(21-12-22-19)13-4-6-15(29-3)7-5-13/h4-8,11-12,14H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDOHKOFOBPRDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N(C)C2CN(C2)C3=NC=NC(=C3F)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-sulfonamide involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the pyrimidine ring, followed by the introduction of the azetidine and pyrazole rings. The final step involves the sulfonation of the compound to introduce the sulfonamide group.

  • Pyrimidine Ring Formation: : The pyrimidine ring is synthesized through a condensation reaction between a fluorinated aromatic aldehyde and a methoxy-substituted aniline. This reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures.

  • Azetidine Ring Introduction: : The azetidine ring is introduced through a cyclization reaction involving the pyrimidine intermediate and an appropriate azetidine precursor. This step often requires the use of a base, such as sodium hydroxide, and is conducted under reflux conditions.

  • Pyrazole Ring Formation: : The pyrazole ring is formed through a condensation reaction between the azetidine intermediate and a dimethylpyrazole derivative. This reaction is typically carried out in the presence of a dehydrating agent, such as phosphorus oxychloride, at elevated temperatures.

  • Sulfonation: : The final step involves the sulfonation of the compound to introduce the sulfonamide group. This is achieved by reacting the pyrazole intermediate with a sulfonyl chloride derivative in the presence of a base, such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-sulfonamide undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and pyrazole groups, leading to the formation of corresponding oxides and hydroxides.

  • Reduction: : Reduction reactions can occur at the pyrimidine and azetidine rings, resulting in the formation of reduced derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.

  • Reduction: : Common reducing agents include sodium borohydride and lithium aluminum hydride. These reactions are typically carried out under anhydrous conditions.

  • Substitution: : Common nucleophiles include amines, thiols, and halides. These reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives, each with unique chemical and physical properties.

Scientific Research Applications

N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-sulfonamide has a wide range of scientific research applications, including:

  • Chemistry: : The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

  • Biology: : The compound is used in biological studies to investigate its effects on various biological pathways. Its ability to interact with specific molecular targets makes it a valuable tool in the study of cellular processes.

  • Medicine: : The compound has potential therapeutic applications, particularly in the treatment of diseases involving abnormal cell proliferation. Its ability to inhibit specific enzymes and receptors makes it a promising candidate for drug development.

  • Industry: : The compound is used in the development of new materials with unique chemical and physical properties. Its ability to undergo various chemical reactions makes it a valuable component in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, including enzymes and receptors. The compound binds to these targets, inhibiting their activity and disrupting various cellular processes. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylimidazole-4-carboxamide
  • N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1,6-trimethylpyrazolo[3,4-d]pyrimidin-4-amine
  • N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,5-dimethylpyrazine-2-carboxamide

Uniqueness

N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research and industrial applications.

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